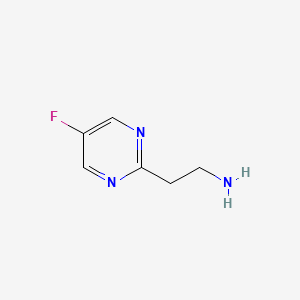

2-(5-Fluoropyrimidin-2-YL)ethanamine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C6H8FN3 |

|---|---|

Peso molecular |

141.15 g/mol |

Nombre IUPAC |

2-(5-fluoropyrimidin-2-yl)ethanamine |

InChI |

InChI=1S/C6H8FN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1-2,8H2 |

Clave InChI |

TXAYQICBODFXOX-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=NC(=N1)CCN)F |

Origen del producto |

United States |

Advanced Synthetic Methodologies for the Preparation of 2 5 Fluoropyrimidin 2 Yl Ethanamine

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the precision of enzymes with the versatility of chemical reactions, offering pathways that are often shorter and more efficient than purely chemical syntheses. researchgate.net For the production of chiral amines like 2-(5-Fluoropyrimidin-2-YL)ethanamine, biocatalysis using enzymes such as transaminases provides a direct and highly enantioselective approach. rsc.org

Asymmetric biocatalysis using ω-transaminases (ω-TAs) is a leading strategy for producing chiral amines from their corresponding prochiral ketones. mdpi.comresearchgate.net This method relies on the enzyme's ability to catalyze the transfer of an amino group from an amine donor to a ketone acceptor with exceptional stereoselectivity, theoretically achieving a 100% yield of the desired enantiomer. mdpi.comresearchgate.net The reaction mechanism follows a ping-pong bi-bi kinetic model, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a crucial cofactor to facilitate the amine transfer. mdpi.comresearchgate.net

The successful application of ω-TAs in synthesis depends heavily on identifying an enzyme with appropriate specificity and activity towards the target non-natural substrate. For the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, extensive screening of diverse enzyme collections is a common starting point.

In a notable study, a panel of 60 different transaminases was screened for the asymmetric amination of the precursor, 2-acetyl-5-fluoropyrimidine. researchgate.net This screening identified the ω-transaminase from Vibrio fluvialis (Vf-ATA) as the most promising biocatalyst for this transformation. researchgate.net The choice of amine donor is also critical for driving the reaction equilibrium and achieving high conversion. Various amine donors were tested, with (S)-α-methylbenzylamine proving to be a highly effective partner for Vf-ATA in this specific synthesis, resulting in nearly complete conversion to the desired (S)-amine product with excellent enantiomeric purity. researchgate.net

| Enzyme Source | Amine Donor | Conversion | Enantiomeric Excess (ee) | Reference |

| Vibrio fluvialis (Vf-ATA) | (S)-α-Methylbenzylamine | Almost quantitative | 99.8% | researchgate.net |

While wild-type enzymes like Vf-ATA can exhibit favorable properties, their industrial application is often limited by factors such as insufficient stability, limited substrate scope for bulky molecules, and low catalytic efficiency under process conditions. nih.govnih.gov Protein engineering techniques, including rational design and directed evolution, are employed to overcome these limitations. mdpi.com

For the synthesis of this compound, a key engineering step involved the development of a recombinant whole-cell biocatalyst. researchgate.net By expressing the Vf-ATA gene in an Escherichia coli host, a low-cost and easily scalable enzyme formulation was created. researchgate.net This recombinant catalyst produced the target amine with quality comparable to that of the commercial V. fluvialis enzyme preparation, demonstrating the viability of this engineering approach for industrial production. researchgate.net

Further enhancements to ω-TAs for accepting bulky substrates often target amino acid residues within the enzyme's active site. nih.gov Engineering strategies focus on modifying the substrate-binding pockets (often designated as 'large' and 'small' pockets) to better accommodate the steric bulk of non-natural ketones and amines. While specific mutations for Vf-ATA in this synthesis are not detailed, common strategies for similar enzymes include mutating key residues, such as tryptophan at position 57 (W57), to less bulky amino acids to expand the active site and improve activity towards sterically demanding substrates. mdpi.com

| Engineering Strategy | Objective | Example Application | Reference |

| Whole-cell Biocatalyst | Reduce catalyst cost and simplify production | Recombinant E. coli expressing Vibrio fluvialis ω-TA | researchgate.net |

| Rational Design | Expand substrate scope for bulky ketones | Mutation of active site residues (e.g., W57G, R415A) in other ω-TAs | mdpi.com |

| Directed Evolution | Improve stability and enantioselectivity | Generation of mutant libraries and screening for improved performance | mdpi.com |

Beyond enzyme engineering, process optimization is crucial for developing a robust and economically viable manufacturing route. Key challenges in transaminase-catalyzed reactions include unfavorable reaction equilibria and inhibition by substrates or co-products. mbl.or.krresearchgate.net The co-product generated from the transamination of 2-acetyl-5-fluoropyrimidine with (S)-α-methylbenzylamine is acetophenone (B1666503), which can inhibit enzyme activity. researchgate.net

To mitigate co-product inhibition and improve substrate solubility, biphasic (two-phase) reaction systems are often employed. rsc.org In this setup, an aqueous phase containing the enzyme is mixed with an immiscible organic solvent. The organic phase serves as a reservoir for the poorly water-soluble ketone substrate and, crucially, as a sink for the inhibitory organic co-product. researchgate.netdiva-portal.org

For the synthesis of this compound, various organic solvents were evaluated, and toluene (B28343) was identified as the most suitable. researchgate.net Toluene effectively extracted the acetophenone co-product from the aqueous phase without negatively impacting the biocatalyst's performance. researchgate.net The implementation of a biphasic system with 20% (v/v) toluene allowed for an increase in the substrate loading to 0.35 M, significantly improving the process intensity. researchgate.net This optimized batch process ultimately provided the target amine in 77% yield and with an exceptional 99.8% enantiomeric excess. researchgate.net

Continuous flow processing represents a further advancement in biocatalytic synthesis, offering enhanced mass transfer, simplified product isolation, and improved resource efficiency compared to traditional batch methods. researchgate.netmdpi.com For enzymatic reactions, this typically involves immobilizing the biocatalyst on a solid support and packing it into a column, creating a packed-bed reactor (PBR). researchgate.netmdpi.com

A continuous flow process for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine has been successfully developed. researchgate.net In this system, the ω-transaminase from Vibrio fluvialis (Vf-ATA) was covalently immobilized on glyoxyl-agarose beads. The substrate solution was then continuously passed through the PBR. This setup not only allows for the reuse of the expensive biocatalyst but also facilitates the integration of downstream processing steps, such as in-line purification using an ion-exchange resin to capture the amine product. researchgate.net Plug-flow reactors, such as PBRs, are generally considered the system of choice for continuous biocatalytic processes with immobilized enzymes. researchgate.net

| Parameter | Value | Reference |

| Reactor Type | Packed-Bed Reactor (PBR) | researchgate.net |

| Enzyme | Immobilized Vibrio fluvialis ω-TA (Vf-ATA) | researchgate.net |

| Solid Support | Glyoxyl-agarose | researchgate.net |

| Flow Rate | 0.2 mL/min | researchgate.net |

| Isolated Yield | 35% | researchgate.net |

| Enantiomeric Excess (ee) | >99% | researchgate.net |

Asymmetric ω-Transaminase Biocatalysis

Immobilization Strategies for Amine Transaminases in Preparative Scale Synthesis

The use of amine transaminases (ATAs) for the synthesis of chiral amines is a well-established and green method. rsc.orgmdpi.com For preparative scale synthesis, enzyme immobilization is a critical strategy that enhances catalyst stability, allows for easy separation from the reaction mixture, and enables reuse over multiple cycles. mdpi.comresearchgate.net Various immobilization techniques have been explored to improve the operational stability and efficiency of ATAs in the synthesis of valuable amines. researchgate.net

Key strategies for ATA immobilization include:

Covalent Grafting: This method involves forming a stable covalent bond between the enzyme and a functionalized support material. For instance, polypropylene (B1209903) membranes can be coated with polydopamine (PDA) and subsequently modified with glycerol (B35011) diglycidyl ether (GDE) to create reactive epoxy groups that covalently bind to the transaminase. rsc.org This approach has been shown to yield highly efficient biocatalysts that retain a significant portion of their specific activity (e.g., 85% compared to the soluble enzyme) and exhibit excellent recyclability. rsc.orgchemrxiv.org Another covalent method uses glutaraldehyde (B144438) to link the enzyme to amino-functionalized supports, a technique that effectively prevents enzyme leaching. rsc.orgmdpi.com

Electrostatic Adsorption: This strategy relies on the non-covalent electrostatic interactions between a charged enzyme surface and an oppositely charged support. Polyacrylonitrile (PAN) membranes can be hydrolyzed and coated with a cationic polymer like polyethyleneimine (PEI) to electrostatically trap the transaminase enzymes. rsc.org While effective, this reversible method can sometimes suffer from enzyme leaching, which may necessitate a post-immobilization cross-linking step to improve anchoring. rsc.org

Support Materials: The choice of support is crucial for successful immobilization. Materials range from inorganic media like silica (B1680970) gel, valued for its stability and low cost, to organic polymer resins such as functionalized methacrylate. mdpi.com Epoxy- and octadecyl-functionalized methacrylic resins have demonstrated high efficiency in the synthesis of other complex amines, achieving complete ketone conversion and high enantioselectivity (>99% ee). mdpi.com

The effectiveness of different immobilization strategies can be compared based on enzyme loading, activity retention, and reusability.

| Immobilization Strategy | Support Material | Key Features | Reported Outcome |

|---|---|---|---|

| Covalent Grafting (via GDE) | Polydopamine-coated Polypropylene Membrane | Stable covalent linkage, high enzyme loading. | Retained 85% specific activity; perfect recyclability. rsc.orgchemrxiv.org |

| Covalent Coupling (via Glutaraldehyde) | PEI-coated Polyacrylonitrile Membrane | Effectively prevents enzyme leaching, increases loading. | High efficiency without affecting specific activity. rsc.org |

| Adsorption & Covalent Bonding | Epoxy/Octadecyl-functionalized Methacrylic Resin | High binding efficiency (>99%), suitable for flow chemistry. | Complete conversion and >99% ee in sitagliptin (B1680988) synthesis. mdpi.com |

| Adsorption | Silica Gel | Low cost, stable inorganic support. | Binding efficiency of 96.8%. mdpi.com |

Other Enzyme-Catalyzed Reactions for Fluorinated Pyrimidine (B1678525) Derivatives

Beyond transaminases, other enzymes play a role in the synthesis and metabolism of fluorinated pyrimidine derivatives. The introduction of a fluorine atom can significantly alter the interaction of a pyrimidine molecule with enzymes. nih.gov For example, 5-fluorouracil (B62378) (5-FU) is metabolized to 5-fluoro-dUMP, which acts as a potent inhibitor of thymidylate synthase, a key enzyme in pyrimidine biosynthesis. nih.govnih.gov This demonstrates that the fluorinated pyrimidine core is recognized and processed by enzymes, opening avenues for other biocatalytic transformations.

Enzymatic reactions applicable to fluorinated pyrimidine derivatives include:

Glycosylation: Enzymes can be used to attach sugar moieties to the pyrimidine ring, a step often necessary in the synthesis of nucleoside analogues. The direct preparation of trifluridine (B1683248) from 2′-deoxyuridine has been described, indicating enzymatic pathways can accommodate fluorinated substrates. nih.gov

Phosphorylation: Kinases can catalyze the phosphorylation of fluorinated nucleosides, which is a critical activation step for many antiviral and anticancer drugs. An enzymatic synthesis of 5-fluorouridine (B13573) triphosphate (FUTP) has been developed to facilitate its incorporation into RNA for structural studies. nih.gov

The compatibility of fluorinated pyrimidines with various enzymatic pathways underscores the potential for developing novel biocatalytic steps in the synthesis of complex derivatives like this compound. nih.gov

Conventional Chemical Synthesis Pathways

Traditional organic chemistry provides robust and scalable methods for the synthesis of heterocyclic compounds. These pathways often involve the stepwise construction or functionalization of the core pyrimidine ring.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov They allow for the rapid generation of molecular complexity from simple precursors. nih.govnih.gov While a specific MCR for this compound is not prominently documented, established MCRs for synthesizing substituted pyrimidine and pyridine (B92270) rings can be adapted. mdpi.comrsc.org

For instance, a plausible MCR approach could involve the condensation of:

A fluorine-containing 1,3-dicarbonyl compound or equivalent.

An amidine or guanidine (B92328) derivative to form the pyrimidine ring.

A third component that introduces the ethanamine side chain or a precursor thereof.

The Hantzsch dihydropyridine (B1217469) synthesis, a well-known MCR, is used to prepare related nitrogen-containing heterocycles and can be modified for non-symmetrical products. nih.gov Similarly, reactions involving 5-aminopyrazoles, aldehydes, and pyruvic acid have been used to construct fused pyrimidine-like structures, showcasing the versatility of MCRs in this chemical space. mdpi.com

| Multicomponent Reaction Type | Reactants | Resulting Heterocycle | Potential Application |

|---|---|---|---|

| Doebner Quinoline Synthesis | Pyruvic acid, Aniline, Aldehyde | Quinoline | Synthesis of pyrimidine bioisosteres. nih.gov |

| Hantzsch Synthesis | β-dicarbonyl compound, Aldehyde, Ammonia/Amine | Dihydropyridine/Pyrrole | Core scaffold synthesis. nih.gov |

| Chichibabin-type Reaction | Acetyl Coumarins, Aldehyde, Ammonium (B1175870) Acetate | Substituted Pyridine | Building complex pyridine and pyrimidine analogues. mdpi.com |

Functionalization of Pyrimidine Precursors

A common and flexible approach to complex pyrimidines is the functionalization of a pre-formed pyrimidine ring. This allows for the late-stage introduction of key substituents, such as the fluorine atom and the aminoethyl side chain.

Introducing a fluorine atom directly onto a heterocyclic ring is a key challenge in medicinal chemistry. nih.gov Modern methods have been developed for the site-selective C-H fluorination of nitrogen-containing heterocycles. nih.gov

Electrophilic Fluorination: Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used for electrophilic fluorination. mdpi.com For diazines like pyrimidine, direct fluorination can be challenging due to the electron-deficient nature of the ring. However, catalytic systems and specific reaction conditions can achieve this transformation. researchgate.net

Metal-Mediated Fluorination: A notable method employs silver(II) fluoride (B91410) (AgF₂) for the direct C-H fluorination of pyridines and diazines. nih.govresearchgate.net This reaction proceeds at ambient temperature with high selectivity for the position adjacent to a ring nitrogen atom. nih.gov This approach offers a safe and broadly applicable route to access fluorinated heterocycles. researchgate.net The development of metal-mediated techniques represents a significant advance, enabling late-stage fluorination under relatively mild conditions. nih.gov

Once the 5-fluoropyrimidine (B1206419) core is obtained, the ethanamine side chain can be introduced via amination reactions. This can be achieved through nucleophilic substitution or direct C-H amination.

Nucleophilic Aromatic Substitution (SNAr): A common strategy involves starting with a fluorinated pyrimidine bearing a suitable leaving group (e.g., a chlorine atom) at the 2-position. This precursor can then react with a protected form of ethanamine or a synthetic equivalent. Acid-catalyzed amination of chloro-substituted pyrrolopyrimidines has been studied extensively, with water sometimes serving as an effective and green solvent. nih.govacs.org The reaction rate can be sensitive to the amount of acid used, as excess acid may protonate the amine nucleophile, rendering it inactive. nih.govacs.org

Direct C-H Amination: Recent advances have enabled the direct functionalization of C-H bonds, avoiding the need for a pre-installed leaving group. researchgate.net Synthetic platforms that generate pyrimidinyl iminium salt intermediates in situ allow for the subsequent addition of various amine nucleophiles. This method provides a powerful and direct route to 2-aminopyrimidines with high site-selectivity. researchgate.net

Cyclization Reactions for Fluorinated Pyrimidine Ring Formation

The construction of the 5-fluoropyrimidine core is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to efficiently form this heterocyclic ring system, often involving the condensation of a three-carbon component with a source of amidine or a related nitrogen-containing functional group.

One prominent method involves the cyclocondensation of a β-fluoroenolate salt with an amidine. For instance, potassium (Z)-2-cyano-2-fluoroethenolate can be utilized as a key precursor. This enolate, synthesized from chloroacetamide in a multi-step process, reacts with various amidines to form the corresponding 4-amino-5-fluoropyrimidines. The reaction conditions can be optimized to achieve high yields. A variety of amidines, including those with different steric hindrances and electronic properties, are well-tolerated in this reaction, leading to a diverse range of substituted 5-fluoropyrimidines. For example, the reaction of the potassium enolate with formamidine (B1211174) hydrochloride can produce the desired fluorinated aminopyrimidine in high yield.

Another established approach is the condensation of fluoroacetic acid esters with formates, followed by cyclization. For example, the ethyl ester of fluoroacetic acid can be condensed with ethyl formate (B1220265) in the presence of a base like potassium ethoxide to form an intermediate, which is then cyclized with S-methylisothiourea. Subsequent hydrolysis of the resulting 2-methylthio-4-hydroxy-5-fluoropyrimidine yields 5-fluorouracil, a related and important fluorinated pyrimidine. While this specific example leads to 5-fluorouracil, the underlying principle of building the pyrimidine ring from a fluorinated three-carbon unit and a dinucleophile is a cornerstone of fluoropyrimidine synthesis.

The following table summarizes the scope of a cyclization reaction for producing various alkyl- and aryl-substituted 4-amino-5-fluoropyrimidines from a common β-fluoroenolate precursor, demonstrating the versatility of this methodology.

| Amidine Reactant | Resulting 5-Fluoropyrimidine Derivative | Yield (%) |

|---|---|---|

| Formamidine hydrochloride | 4-Amino-5-fluoropyrimidine | 85 |

| Methylamidine | 4-Amino-5-fluoro-6-methylpyrimidine | 81 |

| Cyclopropylamidine | 4-Amino-6-cyclopropyl-5-fluoropyrimidine | 93 |

| tert-Butylamidine | 4-Amino-6-tert-butyl-5-fluoropyrimidine | 88 |

| Benzamidine hydrochloride | 4-Amino-5-fluoro-6-phenylpyrimidine | 93 |

| 4-Methoxybenzamidine | 4-Amino-5-fluoro-6-(4-methoxyphenyl)pyrimidine | 99 |

| 4-Chlorobenzamidine | 4-Amino-6-(4-chlorophenyl)-5-fluoropyrimidine | 93 |

Stereoselective Chemical Synthesis Approaches to Chiral Ethanamine Derivatives

The synthesis of the chiral ethanamine side chain of this compound requires precise control of stereochemistry to obtain the desired enantiomer. Several stereoselective strategies can be employed, primarily falling into the categories of using chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

Chiral Auxiliary-Mediated Synthesis:

A widely used approach involves the temporary attachment of a chiral auxiliary to a precursor of the ethanamine side chain. wikipedia.orgnih.gov This auxiliary directs the stereochemical outcome of a subsequent key bond-forming reaction, after which it can be cleaved and ideally recycled. wikipedia.org Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries. wikipedia.org For instance, an N-acylated oxazolidinone can undergo a diastereoselective alkylation or aldol (B89426) reaction to introduce the desired stereocenter. wikipedia.org The chiral environment created by the auxiliary favors the approach of the electrophile from one face, leading to a high diastereomeric excess. Subsequent removal of the auxiliary reveals the chiral amine or a precursor.

Another effective class of chiral auxiliaries includes pseudoephedrine and its derivatives. nih.gov Amides derived from pseudoephedrine can be deprotonated to form a chiral enolate, which then reacts with an electrophile with high diastereoselectivity. nih.gov This method has proven particularly effective for the synthesis of α-substituted carboxylic acid derivatives, which can be further converted to the corresponding chiral amines. nih.gov

The following table provides examples of chiral auxiliaries and their applications in asymmetric synthesis, which are foundational to the stereoselective construction of chiral ethanamine derivatives.

| Chiral Auxiliary | Key Application(s) | Typical Diastereoselectivity |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations, and acylations | Often >99:1 dr |

| Pseudoephedrine | Asymmetric alkylation of amides | High, often >95:5 dr |

| Camphorsultam (Oppolzer's Sultam) | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions | Generally high |

| (S)- and (R)-tert-Butanesulfinamide | Asymmetric synthesis of chiral amines via imine condensation | High diastereoselectivity |

Enzymatic Resolution:

Enzymatic kinetic resolution is another powerful tool for obtaining enantiomerically pure amines. This method utilizes enzymes, such as lipases, which can selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. For example, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is widely used for the resolution of primary and secondary amines. The reaction is typically carried out in an organic solvent with an acyl donor. The slower-reacting enantiomer can be recovered with high enantiomeric excess. This approach is advantageous due to the mild reaction conditions and the high enantioselectivity of enzymes.

Chemical Reactivity and Derivatization Strategies of 2 5 Fluoropyrimidin 2 Yl Ethanamine

Transformations of the Primary Amine Moiety

The primary amine group on the ethanamine side chain is a versatile functional handle that readily participates in oxidation, reduction, acylation, and alkylation reactions. These transformations are crucial for introducing new functional groups, modifying the compound's physicochemical properties, and building more complex molecular architectures.

Oxidation Reactions of the Ethanamine Side Chain

The primary amine of 2-(5-Fluoropyrimidin-2-YL)ethanamine can be oxidized to various functional groups, depending on the reagents and reaction conditions employed. While direct oxidation can be complex, several methods are available for the controlled oxidation of primary amines. libretexts.org

Common oxidative pathways include the conversion to imines, aldehydes, or even carboxylic acids. For instance, oxidation using neutral permanganate (B83412) can degrade primary amines to aldehydes. acs.org Chemo-enzymatic methods, such as using a laccase-mediator system (e.g., laccase-TEMPO), offer an efficient route for the aerobic oxidation of primary amines to aldehydes or imines. researchgate.net Furthermore, a complete transformation to a carboxylic acid moiety, resulting in 2-(5-Fluoropyrimidin-2-yl)acetic acid, can be achieved through tandem oxidation protocols. One such biomimetic approach combines ortho-naphthoquinone (o-NQ)-catalyzed aerobic oxidation with a tert-butyl hydroperoxide (TBHP)-mediated oxidation of the intermediate imine. nih.gov

| Oxidizing Agent/System | Potential Product | Resulting Functional Group |

|---|---|---|

| Neutral Permanganate | 2-(5-Fluoropyrimidin-2-yl)acetaldehyde | Aldehyde |

| Laccase-TEMPO | 2-(5-Fluoropyrimidin-2-yl)acetaldehyde | Aldehyde |

| o-NQ / TBHP / O₂ | 2-(5-Fluoropyrimidin-2-yl)acetic acid | Carboxylic Acid |

Reduction Reactions for Amine Derivatives

While the primary amine itself is in a reduced state, its derivatives, such as imines and amides, are susceptible to reduction. This two-step process of derivatization followed by reduction is a cornerstone of synthetic chemistry for creating more complex amine structures.

Imine Reduction: The primary amine of this compound can react with aldehydes or ketones in a process known as reductive amination. masterorganicchemistry.com This reaction first forms a Schiff base (imine) intermediate, which is then reduced in situ to a secondary amine. masterorganicchemistry.compressbooks.pub Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), the latter being particularly effective as it selectively reduces the imine in the presence of the carbonyl starting material. masterorganicchemistry.comnih.gov

Amide Reduction: Following acylation of the primary amine to form an amide (see section 3.1.3), the resulting amide can be reduced to a secondary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, effectively converting the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-). libretexts.orgmasterorganicchemistry.com This reaction provides a robust method for elongating the carbon chain attached to the nitrogen atom.

| Amine Derivative | Formation Reaction | Reducing Agent | Product Class |

|---|---|---|---|

| Imine (Schiff Base) | Reaction with Aldehyde/Ketone | NaBH₃CN, NaBH₄ | Secondary Amine |

| Amide | Acylation (see 3.1.3) | LiAlH₄ | Secondary Amine |

Acylation and Alkylation Reactions for Amine Functionalization

Acylation and alkylation are fundamental reactions for functionalizing the primary amine, enabling the introduction of a wide array of substituents.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides yields N-substituted amides. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk This process is typically rapid and often performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. reddit.com This strategy is widely used to install various functional groups and is a key step in the synthesis of many biologically active molecules.

Alkylation: Direct alkylation of the primary amine with alkyl halides leads to the formation of secondary amines. wikipedia.org This reaction is a nucleophilic aliphatic substitution where the amine acts as the nucleophile, displacing the halide leaving group. wikipedia.org A common challenge with this method is the potential for overalkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. nih.gov To achieve selective monoalkylation, reaction conditions such as the stoichiometry of the reactants must be carefully controlled. youtube.com

Reactions Involving the Fluorinated Pyrimidine (B1678525) Ring

The pyrimidine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character, further influenced by the fluorine substituent, dictates its reactivity, primarily towards nucleophilic substitution and C-H activation.

Nucleophilic Substitution Reactions of the Fluorine Atom

The fluorine atom at the C5 position of the pyrimidine ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.com In this pathway, the nucleophile attacks the electron-poor aromatic ring at the carbon bearing the leaving group (fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity is restored upon the expulsion of the fluoride (B91410) ion.

The pyrimidine ring is inherently activated towards nucleophilic attack due to its electron-deficient nature. wikipedia.org While halogens at the C2 and C4 positions of pyrimidine are generally more reactive towards SNAr, the C5 position can also undergo substitution, particularly when activated by other ring substituents or when strong nucleophiles are used. researchgate.netresearchgate.net A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the fluorine atom, providing a direct route to novel 5-substituted pyrimidine derivatives.

Functionalization at Other Ring Positions via C-H Activation

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the direct functionalization of otherwise unreactive C-H bonds on heterocyclic rings. nih.govresearchgate.net For the this compound scaffold, the C-H bonds at the C4 and C6 positions of the pyrimidine ring are potential targets for such transformations.

Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. rsc.orgnih.gov For example, strategies have been developed for the palladium-catalyzed arylation and olefination at the C5-position of related 2-aminopyrimidine (B69317) systems, suggesting that similar reactivity could be achieved at the C4 or C6 positions of the target molecule. rsc.org These reactions typically involve the coordination of a palladium catalyst to the heterocycle, followed by C-H bond cleavage to form a palladacycle intermediate, which then undergoes cross-coupling with a suitable partner like an aryl halide or an alkene. nih.gov This approach avoids the need for pre-functionalization (e.g., halogenation) of the ring and offers a highly efficient and atom-economical route to complex pyrimidine derivatives.

Synthetic Utility of this compound in the Construction of Complex Molecular Architectures

The requested information on the specific synthetic utility of this compound in the construction of complex molecular architectures could not be retrieved from the available search results. Literature detailing the use of this specific compound as a building block in multi-step syntheses, its role in the formation of complex heterocyclic systems, or its application in the synthesis of particular classes of compounds such as kinase inhibitors, agrochemicals, or materials was not found.

General principles of chemical reactivity suggest that the primary amine of this compound would readily undergo common transformations such as:

Acylation and Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form corresponding amides. This is a fundamental strategy for incorporating the fluoropyrimidine moiety into larger molecules.

Alkylation and Arylation: Reaction with alkyl or aryl halides to yield secondary or tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form substituted amines.

Formation of Heterocycles: The amine could serve as a nucleophile in reactions to form various nitrogen-containing heterocyclic rings, such as pyrazoles, imidazoles, or triazoles, depending on the reaction partner.

However, without specific examples from published research, a detailed discussion of its application in building complex molecular architectures, including data tables with reaction schemes, yields, and characterization of the resulting complex molecules, cannot be provided at this time. Further investigation into specialized chemical literature and patent databases may be required to uncover the specific synthetic applications of this compound.

Computational Chemistry and Theoretical Studies of 2 5 Fluoropyrimidin 2 Yl Ethanamine and Its Derivatives

Molecular Docking and Dynamics Simulations in Biocatalytic Systems

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational biology and chemistry, enabling the detailed study of how a ligand, such as a 2-(5-Fluoropyrimidin-2-YL)ethanamine derivative, interacts with a biological macromolecule, typically an enzyme.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of biocatalysis, docking is employed to place a substrate, like a derivative of this compound, into the active site of an enzyme. This modeling provides a static snapshot of the plausible binding poses.

Subsequent analysis of these docked poses reveals crucial interactions that stabilize the substrate within the enzyme's active site. These interactions can include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine (B1678525) ring and the amine group of the ethanamine side chain are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The aromatic pyrimidine ring can engage in hydrophobic interactions with nonpolar residues in the active site.

Halogen Bonds: The fluorine atom on the pyrimidine ring can participate in halogen bonding, a specific type of non-covalent interaction that can influence binding affinity and specificity.

Following docking, Molecular Dynamics (MD) simulations are often performed to study the dynamic behavior of the enzyme-substrate complex over time. rwth-aachen.dearxiv.org MD simulations provide a more realistic representation of the system by accounting for the flexibility of both the enzyme and the substrate in a simulated physiological environment. nih.gov This allows for the assessment of the stability of the binding pose identified by docking and can reveal conformational changes in the enzyme or substrate upon binding. For instance, MD simulations on pyrimidine derivatives targeting breast cancer resistance protein ABCG2 were used to confirm the stability of docked complexes. nih.gov

Table 1: Representative Docking Results for Pyrimidine Derivatives in Enzyme Active Sites

| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Primary Interactions |

| Pyrido[2,3-d]pyrimidines | Soybean Lipoxygenase | PHE187, LEU234, ARG412 | -8.5 to -9.2 | Hydrogen bonding, Pi-Alkyl |

| Pyrimidine Hybrids | SARS-CoV-2 Main Protease | CYS145, HIS41, GLU166 | -7.1 to -8.9 | Hydrogen bonding, Pi-Sulfur |

| Pyrazolo[3,4-d]pyrimidines | p21-activated kinase 4 (PAK4) | LYS350, GLU348, LEU396 | -9.5 to -10.8 | Hydrogen bonding, Hydrophobic |

This table presents illustrative data synthesized from studies on various pyrimidine derivatives to demonstrate typical computational outputs.

A significant challenge in biocatalysis is the prediction of enantioselectivity, where an enzyme preferentially produces one enantiomer of a chiral product over the other. Computational methods are increasingly being used to tackle this challenge, although it remains a complex task due to the small energy differences that govern stereochemical outcomes. rsc.org

For a prochiral substrate based on the this compound scaffold, computational approaches can model the transition states for the formation of both possible enantiomers. By calculating the free energy difference (ΔΔG‡) between the two diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted.

Methods used for this purpose include:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the reacting part of the system (the substrate and key active site residues) with high-level quantum mechanics, while the rest of the enzyme is treated with more computationally efficient molecular mechanics. chemrxiv.org This allows for an accurate description of the bond-making and bond-breaking processes in the transition state.

Machine Learning: Data-driven approaches are emerging as a powerful tool. illinois.edu By training machine learning models on existing experimental data of enzyme-catalyzed reactions, it is possible to develop predictive models that correlate substrate features with observed enantioselectivity. nih.gov These models can then be used to predict the outcome for new substrates, including novel fluoropyrimidine derivatives. illinois.edunih.gov

Electronic Structure Calculations for Reaction Mechanism Elucidation

Electronic structure methods, primarily based on quantum mechanics, are essential for elucidating the detailed mechanisms of chemical reactions. emerginginvestigators.org These calculations provide information about the distribution of electrons in a molecule and how this distribution changes as a reaction proceeds.

For derivatives of this compound, Density Functional Theory (DFT) is a widely used method to:

Map Reaction Pathways: DFT can be used to locate transition states and calculate activation energies for proposed reaction steps, such as nucleophilic aromatic substitution on the fluoropyrimidine ring or reactions involving the ethanamine side chain.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For example, the location and energy of the LUMO on the fluoropyrimidine ring can indicate the most likely site for nucleophilic attack.

Calculate Molecular Electrostatic Potentials (MEPs): MEP maps visualize the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which guides the understanding of intermolecular interactions and reaction pathways.

For instance, computational studies on pyrimidine ring-opening reactions have used quantum chemical calculations to map the reaction mechanism, including the relative Gibbs free energies of intermediates and transition states.

Conformational Analysis and Molecular Recognition Studies

The biological activity and chemical reactivity of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis of this compound derivatives involves identifying the stable low-energy conformations and the energy barriers for converting between them.

Computational methods can systematically explore the conformational space of these flexible molecules. The ethanamine side chain can rotate around several single bonds, leading to a variety of possible shapes. Techniques such as potential energy surface (PES) scanning are used to identify energy minima corresponding to stable conformers. The conformational properties of novel fluorinated pyrimidine derivatives have been successfully assessed using techniques like 1D difference NOE enhancements and C-F coupling constants, which are then rationalized through computational models. nih.gov

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. mdpi.comresearchgate.net Understanding how a fluoropyrimidine derivative is recognized by a biological target or another molecule is key to its function. Conformational analysis is the first step in these studies, as the molecule must adopt a specific conformation to fit into a binding site. Computational studies can model these recognition events, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding specificity and affinity. mdpi.com

Scaffold Design and Virtual Screening Methodologies for Novel Compound Libraries

The this compound structure can serve as a "scaffold" or core template for the design of new compound libraries. Scaffold-based design is a common strategy in drug discovery and materials science.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity or property. ekb.eg The process typically involves:

Library Generation: A virtual library is created by computationally decorating the this compound scaffold with a variety of different chemical groups at specific attachment points. This can result in libraries containing millions of virtual compounds.

Docking and Scoring: The entire virtual library is then screened against a biological target using molecular docking. Each compound is "docked" into the target's binding site, and a scoring function is used to estimate its binding affinity.

Filtering and Selection: The compounds are ranked based on their docking scores and other properties (e.g., drug-likeness, predicted ADMET properties). The top-ranked compounds are then selected for experimental testing.

This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening. The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, and its use in the design of diverse DNA-encoded libraries has been demonstrated to be highly effective.

Table 2: Virtual Screening Workflow for Pyrimidine-Based Libraries

| Step | Description | Computational Tools Used | Outcome |

| 1. Scaffold Selection | The this compound core is chosen as the starting point. | Chemical drawing software | A defined molecular template. |

| 2. Library Enumeration | Diverse R-groups are computationally attached to the scaffold. | Library enumeration software (e.g., RDKit, ChemAxon) | A virtual library of 103-106 compounds. |

| 3. Target Preparation | A 3D structure of the target enzyme is prepared for docking. | Protein preparation wizards (e.g., Schrödinger Maestro, MOE) | A receptor grid for docking. |

| 4. High-Throughput Virtual Screening (HTVS) | The library is docked into the target's active site. | Docking programs (e.g., AutoDock, Glide, GOLD) | A ranked list of compounds based on docking scores. |

| 5. Post-Screening Filtering | Compounds are filtered based on predicted properties (ADMET, Lipinski's rules). | QSAR and ADMET prediction tools | A smaller, refined list of "hit" compounds. |

| 6. Hit Selection | The top-ranked compounds are visually inspected and selected. | Molecular visualization software | A final selection of 10-100 compounds for synthesis and testing. |

This table outlines a typical workflow for designing and screening novel compound libraries based on a selected scaffold.

Advanced Characterization Techniques in Synthetic and Mechanistic Studies

Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates and Products

Spectroscopic techniques provide detailed information about the molecular structure and connectivity of atoms. For a molecule like 2-(5-Fluoropyrimidin-2-YL)ethanamine, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental tools for unambiguous structural confirmation.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR are routinely used to confirm the identity and purity of this compound and its precursors.

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a complete picture of the proton environment. The two protons on the pyrimidine (B1678525) ring appear as distinct doublets due to coupling with the fluorine atom. The ethylamine side chain gives rise to two characteristic triplets. Reaction monitoring is often performed by taking ¹H NMR spectra of aliquots from the reaction mixture to track the disappearance of starting material signals and the appearance of product signals.

¹³C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps in assigning the carbon skeleton. The fluorine-coupled carbon signals of the pyrimidine ring are particularly diagnostic. For instance, the carbon atom directly bonded to fluorine (C5) shows a large one-bond coupling constant (¹JCF), while adjacent carbons (C4 and C6) show smaller two- and three-bond couplings (²JCF and ³JCF).

A related compound, 1-(5-Fluoro-pyrimidin-2-yl)-ethylamine, provides a reference for the expected spectral features. chemicalbook.com The introduction of fluorine labels can also be a powerful tool for studying larger biomolecules incorporating this moiety, as the ¹⁹F nucleus is highly sensitive for NMR studies. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Note: Data are hypothetical and based on typical values for similar structures. Shifts are referenced to a standard solvent signal.

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) | C-F Coupling (Hz) |

| H-4 / H-6 | ~8.7 | Doublet (d) | ~158 | d, ²JCF ≈ 25 |

| H-4 / H-6 | ~8.7 | Doublet (d) | ~158 | d, ²JCF ≈ 25 |

| C-2 | - | - | ~165 | d, ³JCF ≈ 5 |

| C-5 | - | - | ~140 | d, ¹JCF ≈ 240 |

| -CH₂- (alpha) | ~3.2 | Triplet (t) | ~45 | - |

| -CH₂- (beta) | ~3.0 | Triplet (t) | ~38 | - |

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. It is used to confirm the successful synthesis of this compound and to assess its purity.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For this compound (C₆H₈FN₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value, typically matching to within a few parts per million (ppm).

Techniques like electrospray ionization (ESI) are commonly used for polar molecules like amines. The resulting mass spectrum would show a prominent peak for the protonated molecular ion. Tandem mass spectrometry (MS/MS) can be employed to fragment this ion, yielding a characteristic pattern that confirms the connectivity of the pyrimidine ring and the ethylamine side chain.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₆H₈FN₃ | 141.0702 |

| [M+H]⁺ | C₆H₉FN₃ | 142.0780 |

| [M+Na]⁺ | C₆H₈FN₃Na | 164.0600 |

Chromatographic Techniques for Separation and Analysis of Reaction Mixtures (e.g., HPLC, GC)

Chromatographic methods are essential for both the purification of synthetic products and the analytical assessment of reaction mixture complexity and purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient, is typically effective. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the pyrimidine ring exhibits strong absorbance (around 254-260 nm). The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for volatile and thermally stable compounds. While the free amine may be analyzed directly, it is often derivatized to improve its volatility and chromatographic behavior. GC-MS combines the separation power of GC with the detection capabilities of MS, making it a powerful tool for identifying components in a reaction mixture. nih.govnih.gov

Table 3: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detection Method | Application |

| RP-HPLC | C18 (Octadecyl silane) | Acetonitrile/Water with 0.1% TFA | UV-Vis (254 nm) | Purity assessment, reaction monitoring, purification |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry | Separation and identification of volatile impurities |

X-ray Crystallography for Solid-State Structure Determination of Key Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the final product, this compound, can be challenging due to its flexibility, this technique is invaluable for characterizing key crystalline intermediates or derivatives.

The structural data obtained, including bond lengths, bond angles, and torsional angles, provides unequivocal proof of structure. researchgate.net It can also reveal important information about intermolecular interactions in the solid state, such as hydrogen bonding networks, which can influence the material's physical properties. For fluorinated pyrimidine derivatives, crystallography confirms the planar nature of the aromatic ring and the specific conformation adopted by side chains. researchgate.netnih.gov This information is critical for understanding structure-activity relationships in medicinal chemistry and for computational modeling studies. mdpi.com

Table 4: Illustrative Data Obtained from an X-ray Crystallographic Analysis of a Fluoropyrimidine Intermediate

Note: This table represents the type of data generated, not data for the specific title compound.

| Parameter | Description | Typical Value / Information |

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a=8.5 Å, b=12.1 Å, c=7.9 Å, β=95° |

| Bond Lengths | The distance between atomic nuclei. | C-F: ~1.35 Å; Aromatic C-N: ~1.33 Å |

| Bond Angles | The angle between three connected atoms. | C-C-N in ring: ~120° |

| Hydrogen Bonds | Intermolecular donor-acceptor distances. | e.g., N-H···N, 2.9 Å |

Future Research Perspectives and Innovations in 2 5 Fluoropyrimidin 2 Yl Ethanamine Chemistry

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of fluorinated pyrimidines has traditionally relied on methods that can be hazardous and environmentally taxing. nih.gov Consequently, a major thrust of future research is the development of "green" synthetic routes that are safer, more efficient, and sustainable. pharmacyjournal.org This involves the adoption of principles such as the use of renewable feedstocks, reduction of waste, and employment of less hazardous solvents and reagents. rasayanjournal.co.inmdpi.com

Key areas of innovation in the sustainable synthesis of 2-(5-Fluoropyrimidin-2-YL)ethanamine and related compounds include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical catalysts. mdpi.commdpi.com For instance, ω-transaminases have been successfully employed for the synthesis of chiral amines like (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, a closely related structure. researchgate.net This biocatalytic approach can achieve high enantiomeric excess (>99%) and can be performed in aqueous systems, significantly reducing the reliance on organic solvents. researchgate.net

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are emerging as powerful tools in green chemistry. rasayanjournal.co.in These techniques can dramatically reduce reaction times from hours to minutes, increase product yields, and often lead to cleaner reactions with fewer byproducts. mdpi.com Microwave irradiation has been effectively used for the synthesis of various pyrimidine (B1678525) derivatives, including fluoroalkyl pyrimidines. mdpi.comnih.gov

Green Solvents and Catalysts: There is a growing emphasis on replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, ionic liquids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). researchgate.netmdpi.com Research has shown that enzymatic reactions for pyrimidine nucleosides can be more efficient in solvents like 2-MeTHF. researchgate.net Furthermore, the development of recyclable catalysts, such as magnetic nanoparticles, allows for easy separation and reuse, minimizing waste and cost. mdpi.com One-pot, multicomponent reactions catalyzed by such nanoparticles in aqueous media represent a highly efficient and sustainable strategy for synthesizing pyrimidine scaffolds. mdpi.com

| Green Chemistry Approach | Description | Example Application in Pyrimidine Synthesis | Key Advantages |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., transaminases) to catalyze reactions. | Asymmetric synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine using ω-transaminase. researchgate.net | High enantioselectivity, mild reaction conditions, reduced waste. mdpi.commdpi.com |

| Microwave/Ultrasound Assistance | Application of microwave or ultrasonic irradiation to accelerate reactions. | Microwave-assisted cyclization for rapid synthesis of fluoroalkyl pyrimidines. mdpi.com | Drastically reduced reaction times, higher yields, cleaner products. rasayanjournal.co.in |

| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives like water or bio-based solvents. | Use of water as a solvent in nanoparticle-catalyzed synthesis of pyrazolopyrimidines. mdpi.comresearchgate.net | Reduced environmental impact, improved safety, potential for easier product separation. mdpi.com |

| Reusable Catalysts | Employment of catalysts, such as magnetic nanoparticles, that can be easily recovered and reused. | One-pot synthesis of pyrazolo[3,4-d]pyrimidine derivatives using a reusable magnetic nanocatalyst. mdpi.com | Lower cost, reduced catalyst waste, simplified purification. |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

Beyond making existing synthetic routes more sustainable, future research will also focus on discovering entirely new ways to construct and modify the this compound scaffold. The unique electronic properties conferred by the fluorine atom can be exploited to achieve novel chemical transformations. mdpi.com

Future explorations in reactivity are likely to include:

Direct C-H Functionalization: This strategy aims to directly convert C-H bonds into new functional groups, bypassing the need for pre-functionalized starting materials. This atom-economical approach could provide more direct and efficient routes to complex derivatives of this compound.

Novel Cyclization Strategies: The development of new cyclization reactions is fundamental to heterocyclic chemistry. Research into novel methods for constructing the fluoropyrimidine ring, potentially from simple, readily available building blocks, is an ongoing area of interest. nih.gov For example, new syntheses of 4-amino-5-fluoropyrimidines have been developed from potassium 2-cyano-2-fluoroethenolate and amidine hydrochlorides under mild conditions. nih.gov

Photoredox Catalysis: The use of light to drive chemical reactions has opened up new avenues in organic synthesis. Photoredox catalysis could enable previously inaccessible transformations on the fluoropyrimidine core, allowing for the introduction of a wide range of functional groups under mild conditions.

Exploiting the Fluorine "Handle": The fluorine atom itself can be a site for chemical modification or can direct reactivity at other positions on the pyrimidine ring. Investigating reactions that are unique to fluorinated heterocyles will be a key area of research.

| Transformation Type | Description | Potential Application | Significance |

|---|---|---|---|

| Direct C-H Functionalization | Activation and conversion of a carbon-hydrogen bond to a new functional group (e.g., C-C, C-N, C-O). | Directly attaching aryl or alkyl groups to the pyrimidine ring without prior halogenation. | Increases synthetic efficiency, reduces steps, and minimizes waste. |

| Novel Cyclocondensations | Development of new methods to form the pyrimidine ring from acyclic precursors. | Synthesis of 4-amino-5-fluoropyrimidines from β-fluoroenolate salts. nih.gov | Access to a broader range of substituted fluoropyrimidines from simple starting materials. |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds using a palladium catalyst. | Sequential one-pot Suzuki coupling and condensation to create 2,4,6-trisubstituted pyrimidines. | Allows for the modular and convergent synthesis of highly substituted pyrimidine libraries. researchgate.net |

| Multi-component Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product. | [3+1+1+1] annulation using β-cyclodextrin as a catalyst in water to form pyrimidine derivatives. mdpi.com | High efficiency, operational simplicity, and access to complex molecules in a single step. rasayanjournal.co.in |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. durham.ac.uk The synthesis of this compound and its derivatives is well-suited for this technological advancement.

Key benefits and future directions in this area are:

Enhanced Safety and Control: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent control over reaction parameters like temperature and pressure. This is particularly advantageous when dealing with highly exothermic reactions or unstable intermediates. nih.gov

Increased Efficiency and Yield: Continuous flow systems can significantly improve reaction efficiency and product yield compared to batch processes. mdpi.com For instance, the enzymatic synthesis of chiral amines in a continuous flow reactor has been shown to be a highly effective method. nih.govrsc.org The immobilization of enzymes within these reactors allows for their continuous reuse over extended periods, enhancing process efficiency. uva.nlmdpi.com

Scalability and Automation: One of the most significant advantages of flow chemistry is the ease of scaling up production by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). durham.ac.uk Integrating these flow systems with automated control and in-line analytics allows for real-time optimization and data collection, accelerating process development.

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials; poor heat transfer. | Inherently safer with small reaction volumes; excellent heat and mass transfer. nih.gov |

| Efficiency | Often lower yields; requires isolation of intermediates leading to material loss. | Higher yields and productivity; enables telescoped reactions without isolation. mdpi.com |

| Scalability | Challenging; often requires complete re-optimization of reaction conditions. | Straightforward scale-up by extending run time or numbering-up reactors. durham.ac.uk |

| Control | Difficult to precisely control temperature and mixing, leading to side products. | Precise control over residence time, temperature, and stoichiometry. nih.gov |

| Example | Multi-step synthesis of pyrimidine derivatives with purification at each stage. | Continuous enzymatic synthesis of chiral amines using immobilized biocatalysts in a packed-bed reactor. rsc.orgwhiterose.ac.uk |

Q & A

Q. What are the most reliable synthetic routes for preparing enantiomerically pure 2-(5-fluoropyrimidin-2-yl)ethanamine?

Methodological Answer: The compound can be synthesized via ω-transaminase (ω-TA)-catalyzed asymmetric amination. For example, an S-selective ω-TA from Vibrio fluvialis has been employed to aminate the ketone precursor (5-fluoropyrimidin-2-yl)acetophenone, yielding (S)-1-(5-fluoropyrimidin-2-yl)ethanamine with high enantiomeric excess (ee) . Continuous flow biocatalysis systems using immobilized enzymes (e.g., Vf-ATA) improve efficiency and scalability, achieving gram-scale production .

Q. How should researchers characterize the purity and stereochemistry of this compound?

Methodological Answer: Combine analytical techniques:

- Chiral HPLC or SFC (supercritical fluid chromatography) to confirm enantiopurity.

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify structural integrity.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (if crystalline derivatives are available) for absolute configuration determination. Reference standards for comparison are critical .

Q. What safety precautions are recommended when handling this compound derivatives?

Methodological Answer: While specific hazard data for this compound is limited, general precautions include:

- Use of PPE (gloves, lab coat, goggles) in a fume hood.

- Storage in sealed containers under inert atmosphere (N₂ or Ar) to prevent degradation.

- Waste segregation for halogenated organic compounds, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported enantiomeric excess (ee) for ω-TA-catalyzed amination?

Methodological Answer: Discrepancies in ee may arise from enzyme source, substrate concentration, or co-solvent compatibility. Systematic optimization should include:

- Screening alternative ω-TAs (e.g., Chromobacterium violaceum or engineered variants).

- Adjusting pH (7.0–8.5) and temperature (30–45°C) to balance activity and stability.

- Co-solvent optimization (e.g., 10–20% DMSO) to enhance substrate solubility without denaturing the enzyme.

- Monitoring reaction progress via inline HPLC to identify kinetic resolution bottlenecks .

Q. What computational methods are suitable for predicting the thermodynamic stability of this compound derivatives?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electronic and steric effects. For example:

Q. How can researchers address low yields in continuous-flow biocatalytic synthesis of this compound?

Methodological Answer: Low yields in flow systems often stem from enzyme leaching or substrate channeling. Mitigation strategies include:

Q. What strategies validate the biological relevance of this compound in kinase inhibitor development?

Methodological Answer: For JAK2 inhibitor precursors like AZD1480:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.